![molecular formula C16H12N4O3 B5527970 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5527970.png)
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
Synthesis Analysis
Pyrazole derivatives are synthesized through various methods, including the condensation of corresponding aldehydes with hydrazides, (thio)semicarbazides, and hydroxylamine to obtain hydrazones, (thio)semicarbazones, and oximes. Specific synthesis methods involve structural modifications under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine to design new structures with pharmacophore fragments (Şener et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, has been extensively studied using spectroscopic methods and computational chemistry. Infrared spectrum, structural, and optical properties analyses reveal detailed information about the vibrational frequencies and molecular stability. Molecular docking studies highlight the significance of specific atoms and groups in the molecular structure for binding and potential inhibitory activities (Mary et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloadditions, nitrosations, and transformations into nitriles and oximes. These reactions are influenced by the substituents on the pyrazole ring and the reaction conditions. For example, oximes of pyrazole-4-carbaldehyde can be transformed into corresponding nitriles, a reaction typical for anti isomers of aldoximes (Attaryan et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solvatochromic behaviors and crystal structures, have been studied to understand their interactions with various solvents and their structural characteristics in the solid state. These studies provide insights into the photophysical properties and potential applications of these compounds in materials science (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, stability, and interactions with different chemical agents, are crucial for their applications in synthetic chemistry and drug design. Studies on their antimicrobial activities, for instance, demonstrate the potential of these compounds in developing new antimicrobial agents (Ramadan et al., 2018).
properties
IUPAC Name |
(NE)-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-17-10-13-11-19(14-6-2-1-3-7-14)18-16(13)12-5-4-8-15(9-12)20(22)23/h1-11,21H/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWVNFMVBHTROU-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |
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